Comprehensive Technical Guide on Alkoxypyrazines: Profiling 2,3,5-Trimethyl-6-propoxypyrazine
Comprehensive Technical Guide on Alkoxypyrazines: Profiling 2,3,5-Trimethyl-6-propoxypyrazine
Executive Summary
Alkoxypyrazines represent a critical class of heterocyclic compounds widely utilized in flavor chemistry, fragrance formulation, and as intermediates in pharmaceutical drug development. Among these, 2,3,5-trimethyl-6-propoxypyrazine (CAS: 113929-51-4) stands out due to its highly substituted pyrazine ring, which imparts unique steric and electronic properties. This technical whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, mechanistic synthesis, and biological signaling pathways. Designed for application scientists and drug development professionals, this guide emphasizes causality in experimental design and establishes self-validating protocols for laboratory synthesis and quantification.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 2,3,5-trimethyl-6-propoxypyrazine consists of an electron-deficient pyrazine core substituted with three electron-donating methyl groups and one propoxy chain. This specific substitution pattern significantly influences its volatility, lipophilicity, and receptor-binding affinity[1].
Because the exact boiling point of 2,3,5-trimethyl-6-propoxypyrazine is rarely published in standard commercial catalogs, it must be extrapolated using structural analogs. For instance, the isomeric compound 2-methoxy-5-methyl-3-(1-methylethyl)pyrazine (C₁₀H₁₆N₂O) exhibits a boiling point of approximately 245 °C[2]. The addition of a heavier propoxy group to the trimethylated pyrazine ring predictably elevates the boiling point to the 245–255 °C range at standard atmospheric pressure.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2,3,5-Trimethyl-6-propoxypyrazine |
| CAS Registry Number | 113929-51-4 |
| Molecular Formula | C₁₀H₁₆N₂O |
| Molecular Weight | 180.25 g/mol |
| Estimated Boiling Point | 245 – 255 °C (at 760 mmHg) |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in ethanol, ether, and non-polar organic solvents |
| SMILES String | CC1=NC(C)=C(OCCC)N=C1C |
Mechanistic Insights & Causality in Experimental Design
The Rationale Behind Nucleophilic Aromatic Substitution (S_NAr)
The synthesis of 2,3,5-trimethyl-6-propoxypyrazine is most efficiently achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction. The causality behind this choice lies in the electronic nature of the pyrazine ring. The two electronegative nitrogen atoms in the diazine core withdraw electron density from the carbon atoms, making the ring highly electrophilic. When a halogen (such as chlorine) is positioned at C6, it acts as an excellent leaving group.
By utilizing sodium propoxide as the nucleophile, the alkoxide ion attacks the electron-deficient C6 position. The intermediate Meisenheimer complex is stabilized by the ring nitrogens before the chloride ion is expelled. Temperature control (refluxing in a compatible solvent like 1-propanol or THF) is critical here; insufficient heat will stall the reaction due to the steric hindrance of the three adjacent methyl groups, while excessive heat in the presence of strong bases can lead to unwanted ring-opening degradation.
Biological Causality: Olfactory Receptor Activation
In flavor and fragrance applications, alkoxypyrazines are known for their exceptionally low odor thresholds[3]. The propoxy chain and methyl groups create a specific hydrophobic pharmacophore that fits precisely into the binding pocket of the OR5K1 olfactory receptor (a G-protein coupled receptor). The binding induces a conformational change that triggers a self-amplifying signaling cascade, explaining why even trace amounts (parts per trillion) of alkoxypyrazines can dominate a flavor profile[3].
Olfactory GPCR signaling pathway activated by alkoxypyrazine semiochemicals.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following synthesis and quantification protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm structural identity and purity without relying solely on end-point analysis.
Phase 1: S_NAr Synthesis of 2,3,5-Trimethyl-6-propoxypyrazine
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Preparation of the Nucleophile: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.2 equivalents of metallic sodium in anhydrous 1-propanol to generate sodium propoxide in situ. Causality: Generating the alkoxide in situ prevents the introduction of atmospheric moisture, which would competitively form sodium hydroxide and lead to the formation of a pyrazinol byproduct instead of the desired ether.
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Substrate Addition: Slowly add 1.0 equivalent of 2-chloro-3,5,6-trimethylpyrazine to the solution at 0 °C to control the initial exothermic reaction.
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Reflux: Elevate the temperature to reflux (approx. 97 °C for 1-propanol) and stir for 4–6 hours.
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Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot confirms the progression of the substitution.
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Workup: Quench the reaction with distilled water and extract three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Workflow of 2,3,5-trimethyl-6-propoxypyrazine synthesis via SNAr with self-validation steps.
Phase 2: GC-MS Quantification and Structural Validation
To validate the synthesized product, Gas Chromatography-Mass Spectrometry (GC-MS) must be employed.
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Sample Preparation: Dilute the purified product to 100 ppm in high-purity dichloromethane (DCM). Add an internal standard (e.g., 2-ethyl-3-methoxypyrazine) at a known concentration to validate the quantitative integration.
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Chromatographic Separation: Inject 1 µL into a GC equipped with a polar capillary column (e.g., DB-WAX). Causality: A polar column is selected because the nitrogen atoms in the pyrazine ring engage in hydrogen bonding with the stationary phase, providing superior resolution from non-polar aliphatic impurities.
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Mass Spectrometry Analysis (Self-Validation):
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Molecular Ion: Confirm the presence of the molecular ion peak ( M+ ) at m/z 180 , which corresponds exactly to the molecular weight of C₁₀H₁₆N₂O.
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Fragmentation Pattern: Look for a base peak at m/z 138 . Causality: Alkoxypyrazines with chains longer than an ethyl group undergo a characteristic McLafferty rearrangement in the mass spectrometer, losing an alkene (in this case, propene, mass 42) to form a highly stable pyrazinol radical cation ( 180−42=138 ). Observing this specific fragmentation is absolute confirmation of the propoxy chain's presence.
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References
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ResearchGate. "Odor Threshold of Some Pyrazines." ResearchGate. URL:[Link]
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Perfumer & Flavorist. "Heterocyclic Nitrogen- and Sulfur-Containing Aroma Chemicals." Perfumer & Flavorist. URL:[Link]
